molecular formula C18H24N2O6S B11452094 ethyl 5,5-dimethyl-2-{[morpholin-4-yl(oxo)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

ethyl 5,5-dimethyl-2-{[morpholin-4-yl(oxo)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Cat. No.: B11452094
M. Wt: 396.5 g/mol
InChI Key: RSMCMBMXTCWQBK-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-2-{[morpholin-4-yl(oxo)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thieno[2,3-c]pyran ring system, which is fused with a morpholine ring and an ester functional group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,5-dimethyl-2-{[morpholin-4-yl(oxo)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-c]pyran ring system, followed by the introduction of the morpholine ring and the ester group. Common reagents used in these reactions include ethyl acetoacetate, morpholine, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve refluxing the reactants in suitable solvents such as ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dimethyl-2-{[morpholin-4-yl(oxo)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 5,5-dimethyl-2-{[morpholin-4-yl(oxo)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 5,5-dimethyl-2-{[morpholin-4-yl(oxo)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 5,5-dimethyl-2-{[morpholin-4-yl(oxo)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate include:

    Thieno[2,3-c]pyran derivatives: These compounds share the same core structure and may have similar chemical and biological properties.

    Morpholine-containing compounds: These compounds contain the morpholine ring and may exhibit similar reactivity and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H24N2O6S

Molecular Weight

396.5 g/mol

IUPAC Name

ethyl 5,5-dimethyl-2-[(2-morpholin-4-yl-2-oxoacetyl)amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate

InChI

InChI=1S/C18H24N2O6S/c1-4-25-17(23)13-11-9-18(2,3)26-10-12(11)27-15(13)19-14(21)16(22)20-5-7-24-8-6-20/h4-10H2,1-3H3,(H,19,21)

InChI Key

RSMCMBMXTCWQBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)C(=O)N3CCOCC3

Origin of Product

United States

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